METHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE
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Overview
Description
Methyl 3-[2-(benzylsulfanyl)acetamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylsulfanyl group attached to an acetamido moiety, which is further connected to a methyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(benzylsulfanyl)acetamido]benzoate typically involves the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanylthiourea.
Acetylation: The benzylsulfanylthiourea is then acetylated using acetic anhydride to form benzylsulfanylacetamide.
Esterification: The final step involves the esterification of benzylsulfanylacetamide with methyl 3-aminobenzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(benzylsulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[2-(benzylsulfanyl)acetamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[2-(benzylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetamido moiety can form hydrogen bonds with biological macromolecules, affecting their function. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-(acetylsulfanyl)acetamido]benzoate
- Methyl 3-[2-(methylsulfanyl)acetamido]benzoate
- Methyl 3-[2-(ethylsulfanyl)acetamido]benzoate
Uniqueness
Methyl 3-[2-(benzylsulfanyl)acetamido]benzoate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
methyl 3-[(2-benzylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-17(20)14-8-5-9-15(10-14)18-16(19)12-22-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKJKOXVBFZDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200937 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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